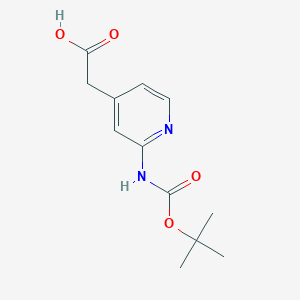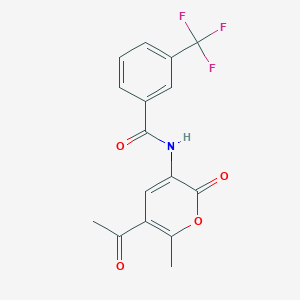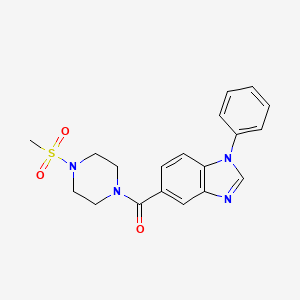![molecular formula C23H18FN3O3S2 B2488548 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide CAS No. 941905-67-5](/img/structure/B2488548.png)
4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide
描述
4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound This compound is of particular interest due to its unique structure, incorporating elements of quinoline, benzothiazole, and benzamide motifs
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide typically involves a multi-step process:
Formation of 3,4-dihydroquinoline: : This intermediate is prepared by hydrogenation of quinoline under specific conditions.
Sulfonation Reaction: : The 3,4-dihydroquinoline is then reacted with sulfonyl chloride to introduce the sulfonyl group.
Benzothiazole Incorporation: : A separate reaction involves the synthesis of the fluorinated benzothiazole derivative.
Amide Bond Formation: : The final step is the coupling of the sulfonylated 3,4-dihydroquinoline with the benzothiazole derivative through an amide bond formation reaction.
Industrial Production Methods: : On an industrial scale, the synthesis might be optimized for yield and cost-effectiveness, possibly using continuous flow reactors or large-scale batch processes. Optimizing catalysts and solvents for each step can also streamline production.
化学反应分析
Types of Reactions
Oxidation and Reduction: : The quinoline and benzothiazole moieties can undergo redox reactions. Quinoline can be reduced to 3,4-dihydroquinoline and reoxidized.
Substitution: : The benzamide group can participate in nucleophilic substitution reactions, particularly under basic or acidic conditions.
Hydrolysis: : The amide bond in the compound can be hydrolyzed under strong acidic or basic conditions to yield corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation.
Reducing agents such as sodium borohydride for reduction reactions.
Bases like sodium hydroxide or acids like hydrochloric acid for hydrolysis and substitution reactions.
Major Products
From oxidation: Oxidized quinoline derivatives.
From reduction: Reduced quinoline and benzothiazole derivatives.
From substitution: Various substituted benzamides and sulfonyl compounds.
科学研究应用
4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide is valuable in several research areas:
Chemistry: : Used as a building block for more complex molecules and materials.
Biology: : Potential as a biochemical probe due to its structural properties.
Medicine: : Investigation for therapeutic potential in treating diseases, especially those involving the nervous system or as anti-cancer agents.
Industry: : Could be used in developing novel materials with specific electronic or photonic properties.
作用机制
The compound's effects are likely mediated through interactions with molecular targets such as enzymes, receptors, or ion channels. The sulfonyl group and the benzothiazole moiety might bind to active sites or modulate biological pathways, while the fluorine atom can affect the compound's electronic properties and binding affinity. Detailed studies are necessary to elucidate these mechanisms fully.
相似化合物的比较
Compared to other compounds with quinoline or benzothiazole structures, 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide is unique in combining these moieties with a sulfonyl group and fluorine substitution. Similar compounds include:
4-(2-quinolylsulfonyl)benzamide: : Lacks the fluorobenzothiazole moiety.
N-(6-fluorobenzo[d]thiazol-2-yl)-benzamide: : Lacks the dihydroquinoline and sulfonyl groups.
This unique combination might endow this compound with distinct physical, chemical, and biological properties that make it particularly interesting for further research and development.
属性
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3S2/c24-17-9-12-19-21(14-17)31-23(25-19)26-22(28)16-7-10-18(11-8-16)32(29,30)27-13-3-5-15-4-1-2-6-20(15)27/h1-2,4,6-12,14H,3,5,13H2,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDTUAJJSYEHIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Methyl-3-(nitromethyl)-2-(2-oxo-2-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}ethyl)cyclopentan-1-one](/img/structure/B2488465.png)
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2488466.png)
![N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/new.no-structure.jpg)
![N-[3-Methyl-4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B2488473.png)

![N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]pentanamide](/img/structure/B2488475.png)
![N-benzyl-3-{4-[(dimethylamino)sulfonyl]phenyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2488477.png)
![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488478.png)
![tert-Butyl N-[(1R)-1-(2-bromo-4-fluorophenyl)ethyl]carbamate](/img/structure/B2488481.png)


![2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2488484.png)
![(2Z)-6-chloro-2-[(3,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2488485.png)
![3-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2488488.png)
